molecular formula C19H18O3 B014272 (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 2051-07-2

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No. B014272
CAS RN: 2051-07-2
M. Wt: 294.3 g/mol
InChI Key: IOZVKDXPBWBUKY-LQIBPGRFSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to “(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” has been explored in studies aiming to evaluate biological activities. For instance, aminomethyl derivatives designed as new cytotoxins were synthesized and demonstrated cytotoxic activities against various carcinoma cells, highlighting the potential for tumor-selective applications (Ö. Yerdelen et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies, revealing details such as different molecular conformations and interactions. For example, the crystal structure of a derivative showed a three-dimensional network through various intermolecular interactions, providing insights into its stability and reactivity (Nabeel Arif Tawfeeq et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving “(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” and its derivatives include cyclocondensation and cycloaromatization, leading to the formation of various heterocycles. These reactions demonstrate the compound's versatility as a synthon for creating complex molecular structures with potential for further chemical modifications (P. K. Mahata et al., 2003).

Physical Properties Analysis

Studies on derivatives have also focused on their physical properties, such as fluorescence and mesomorphic behavior. These properties are crucial for applications in materials science, where the photophysical behavior and phase characteristics can be exploited in various technologies (M. K. Paul et al., 2014).

Chemical Properties Analysis

The chemical properties of “(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” derivatives have been explored through studies on their reactivity, including photocrosslinking and polymerization. These investigations reveal the compound's potential as a building block for developing new materials with tailored properties for specific applications (A. Arun & B. S. Reddy, 2004).

Scientific Research Applications

  • Medicinal Applications :

    • This compound has been identified to induce cell death and differentiation in human leukemia U937 cells, suggesting potential use in leukemia treatment (Valente et al., 2012).
    • Aminomethyl derivatives of this compound show low cytotoxic activities against various neoplasms and carcinoma cells, indicating potential for cancer treatment research (Ö. Yerdelen et al., 2015).
    • Studies have shown that it possesses fungicidal and antitumor activities, making it a promising lead compound for drug design (Z. Li, 2009).
    • Its analogs have been studied for controlled drug release systems and tissue engineering (G.A. Alcántara Blanco et al., 2020).
    • Dibenzalacetone derivatives of this compound exhibit cytotoxicity against cancer cells, showing potential in cancer chemotherapy (M. Oliveira et al., 2020).
  • Materials Science and Photophysical Applications :

    • It has been identified as a structurally diverse compound with different molecular configurations, relevant for material sciences (Nabeel Arif Tawfeeq et al., 2019).
    • The compound and its derivatives possess fluorescence properties, making them promising fluorescent probes (P. Ruanwas et al., 2015).
    • Certain derivatives are fluorescent and mesogenic, with nematic phase induction observed in two H-bonded complexes (M. K. Paul et al., 2014).
    • Bioreduction by baker's yeast in a biphasic system was shown to be effective with this compound, highlighting its application in biochemical processes (C. A. Schaefer et al., 2013).
  • Other Research Applications :

    • The compound's derivatives, such as bis-chalcone, have been studied for their nonlinear optical properties, comparable to certain dyes (S. Shettigar et al., 2006).
    • It has been used in the synthesis of substituted phenols, showcasing its utility in organic synthesis (T. Chan & P. Brownbridge, 1981).
    • Its derivatives have been studied for their pharmacokinetics, biodistribution, and potential in cancer therapy (C. Valduga et al., 2010).

Safety And Hazards

The compound is classified as an irritant (Xi Hazard Code). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given its similarity to curcumin, this compound and its derivatives could be further explored for their potential pharmacological applications . More research is needed to fully understand its properties and potential uses.

properties

IUPAC Name

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZVKDXPBWBUKY-LQIBPGRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347720
Record name (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

CAS RN

37951-12-5, 2051-07-2
Record name Bis(4-methoxybenzylidene)acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(4-METHOXYBENZYLIDENE)ACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
KV Aarthi, H Rajagopal, S Muthu, B Narayana… - Journal of Molecular …, 2022 - Elsevier
In this work, molecular structure, electronic solvation, and wave functional studies are investigated. Spectroscopic FT-IR and FT-Raman spectra of (1E, 4E)-1,5-bis(4-methoxyphenyl) …
S Sandhya, HJ Ravindra, PB Managutti… - AIP Conference …, 2020 - pubs.aip.org
A chalcone (1E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-one (BMPD) has been synthesized by Claisen-Schmidt condensation reaction. Large size single crystal of dimension …
Number of citations: 1 pubs.aip.org
IM Ferreira, SP de Vasconcellos, JB da Cruz… - Biocatalysis and …, 2015 - Elsevier
In this study was used two strains of marine-derived fungi (Penicillium citrinum CBMA1186 and Trichoderma sp. CBMAI 932) and two strains of terrestrial fungi (Aspergillus sp. FPZSP …
C Dohutia, D Chetia, K Gogoi, K Sarma - Experimental parasitology, 2017 - Elsevier
The polyphenolic compound curcumin has been reported for its antimalarial properties in various scientific studies. Plasmodium falciparum ATP6, the parasite orthologue of mammalian …
ATL Dos Santos, JB de Araújo-Neto, MMC da Silva… - Microbial …, 2023 - Elsevier
The increased resistance of microorganisms to antimicrobial drugs makes it necessary to search for new active compounds, such as chalcones. Their simple chemical structure makes …
T Budiati, A Soewandi, L Soegianto - Journal of Chemical and …, 2019 - academia.edu
A series of dibenzalacetones were synthesized by conjugating acetone with different substituted benzaldehydes. The general synthetic strategy employed for the synthesis of the …
Number of citations: 2 www.academia.edu
C Di Chio, M Zhou, T Efferth… - Chemistry & …, 2022 - Wiley Online Library
This article described the synthesis and biological investigation of a series of symmetric diarylpentanoids, characterized by a dienone moiety and by a different pattern of substitution on …
T Van de Walle, A Theppawong, C Grootaert… - Monatshefte für Chemie …, 2019 - Springer
A small set of structurally different monocarbonyl curcuminoids was prepared and screened for cytotoxic activity. In particular, bis-3-methoxy-4-hydroxy- and bis-4-methoxyphenyl-…
P Naikwadi, SK Takate, SK Malujkar… - Int. J. Sci. Res. Sci …, 2017 - academia.edu
The α, β-unsaturated ketones known as benzalacetones are an interesting class of compounds frequently used as key intermediates in organic synthesis. Due to their conjugated system…
Number of citations: 1 www.academia.edu
BS Pacheco, CC Da Silva, BN Da Rosa, KC Mariotti… - Chemical Papers, 2021 - Springer
Fingerprint development is one of the most useful techniques in forensic investigation. The powder method is widely used, as it consists of a non-destructive testing. However, some of …

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